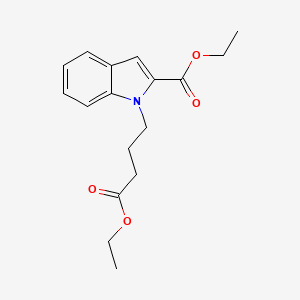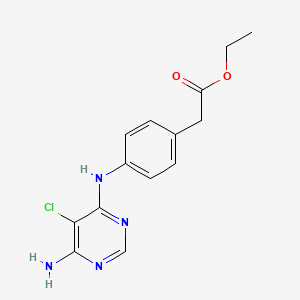
Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the benzoxazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of halogen atoms or other substituents at the amino group.
Scientific Research Applications
Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A parent compound with similar structural features but lacking the amino and ester groups.
Benzoxazinone: Contains a carbonyl group instead of the ester group.
Benzothiadiazine: A sulfur-containing analog with different pharmacological properties.
Uniqueness
Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-14-10(13)6-4-7(11)9-8(5-6)15-3-2-12-9/h4-5,12H,2-3,11H2,1H3 |
InChI Key |
YNWKSOFYSNSYHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


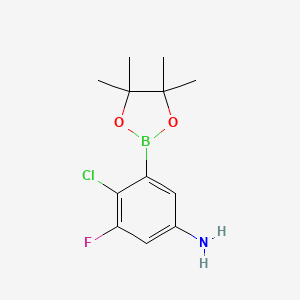
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
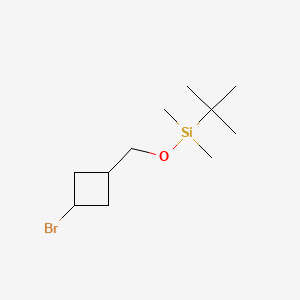
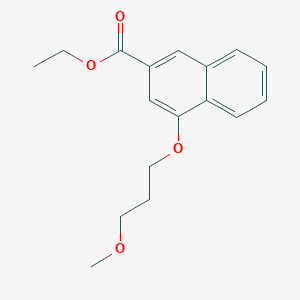
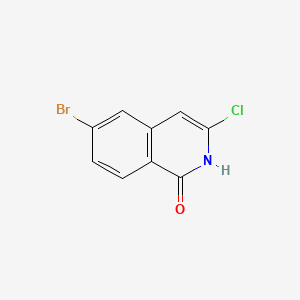

![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
